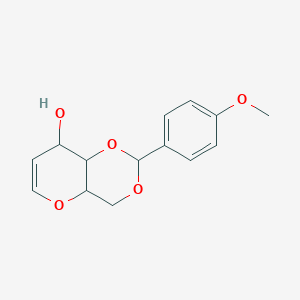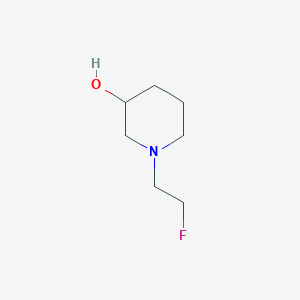![molecular formula C22H27ClO3 B14779260 Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate](/img/structure/B14779260.png)
Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate: is an organic compound with a complex structure that includes a tert-butyl group, a chlorophenyl group, and a hydroxypentan-2-yl group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate typically involves multiple steps. One common method is to start with 4-chlorobenzyl alcohol, which is then reacted with dimethyl sulfoxide in the presence of an alkali to form 4-chlorobenzyl sulfoxide. This intermediate is then reacted with 2,2-dimethyl-1-cyclohexene to produce 4-(2-cyclohexenyl)methylchlorobenzene. The final step involves condensation with piperazine and tert-butanol to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the chlorophenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-tert-Butyl-4-chlorobutyrophenone: A related compound with similar structural features but different functional groups.
4-tert-Butylbenzyl chloride: Another similar compound used in organic synthesis.
Uniqueness: Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a hydroxyl group and a chlorophenyl group allows for diverse chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C22H27ClO3 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate |
InChI |
InChI=1S/C22H27ClO3/c1-5-6-19(20(24)16-11-13-18(23)14-12-16)15-7-9-17(10-8-15)21(25)26-22(2,3)4/h7-14,19-20,24H,5-6H2,1-4H3 |
Clave InChI |
CGBLABISJYPMHT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)C(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


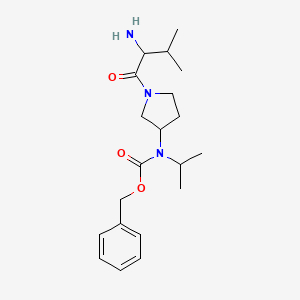
![3-[4-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14779183.png)

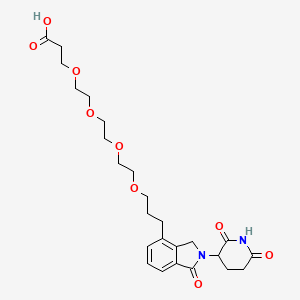
![Diethyl {[(4-fluoro-2-iodophenyl)carbamoyl]methyl}phosphonate](/img/structure/B14779198.png)
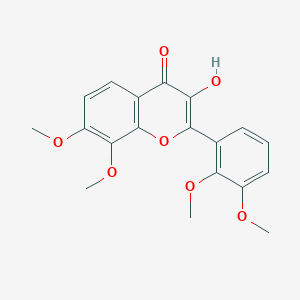

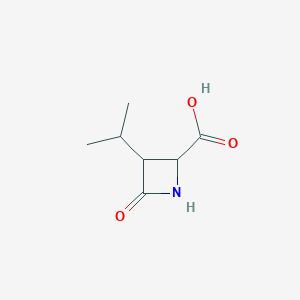
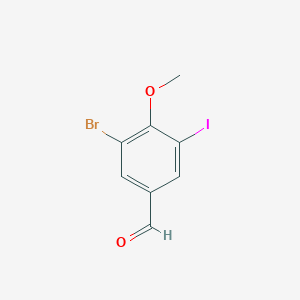
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
![(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14779256.png)
![(3S,4R)-4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B14779258.png)
